molecular formula C46H74S2Sn2 B12097324 trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane

trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane

Cat. No.: B12097324
M. Wt: 928.6 g/mol
InChI Key: GEVYLIJIOKYABS-UHFFFAOYSA-N
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Description

Trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane is a complex organotin compound. It is characterized by its unique structure, which includes multiple hexyl groups and a dithiapentacyclo framework. This compound is primarily used in advanced materials science and organic electronics due to its unique electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane typically involves the reaction of a precursor compound with trimethylstannyl reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and cost-effectiveness. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different organotin oxides.

    Reduction: It can be reduced under specific conditions to yield different organotin hydrides.

    Substitution: The trimethylstannyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of functionalized organotin compounds.

Scientific Research Applications

Trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane has several scientific research applications:

Mechanism of Action

The mechanism by which trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane exerts its effects involves its interaction with various molecular targets. The trimethylstannyl groups can interact with electron-rich sites on other molecules, facilitating various chemical reactions. The pathways involved often include electron transfer processes and the formation of stable organotin complexes .

Comparison with Similar Compounds

Similar Compounds

    Trimethylstannane: A simpler organotin compound with similar reactivity but lacking the complex structure of the dithiapentacyclo framework.

    Hexylstannane: Another organotin compound with hexyl groups but different electronic properties.

    Dithiapentacyclo compounds: Compounds with similar frameworks but different substituents.

Uniqueness

Trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane is unique due to its combination of trimethylstannyl groups and a complex dithiapentacyclo framework. This unique structure imparts distinct electronic properties, making it particularly useful in advanced materials science and organic electronics .

Biological Activity

The compound trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane is a complex organotin compound characterized by its unique structural features and potential biological activities. Organotin compounds have garnered significant interest due to their diverse applications in medicinal chemistry and their biological effects.

Chemical Structure

The chemical structure of the compound is intricate and includes multiple functional groups that contribute to its biological activity. The presence of tin (Sn) in the structure is particularly noteworthy as it plays a crucial role in the interaction with biological systems.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity : Organotin compounds are known for their anticancer properties. Studies have shown that similar organotin derivatives exhibit significant cytotoxic effects against various cancer cell lines.
    • Case Study : A related trimethyltin complex demonstrated strong inhibition of A375 melanoma cell proliferation through mechanisms involving reactive oxygen species (ROS) production and lipid peroxidation leading to autophagic cell death .
  • Antimicrobial Properties : The compound has shown promise in exhibiting antimicrobial activity against various pathogens.
    • Research Findings : Certain organotin complexes have been reported with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL against Klebsiella pneumoniae, indicating potent antibacterial properties .
  • Protein Interaction and Enzyme Inhibition : The interaction of organotin compounds with proteins and enzymes is crucial for their biological efficacy.
    • Mechanism Insight : Studies suggest that organotin compounds can inhibit specific protein kinases and exhibit antidiabetic activity through modulation of enzymatic pathways .

Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12Induction of apoptosis via ROS production
HCT116 (Colorectal)10Cell cycle arrest and apoptosis
A375 (Melanoma)8Autophagic cell death through lipid peroxidation

Antimicrobial Activity

PathogenMIC (µg/mL)Effectiveness
Klebsiella pneumoniae6.25Strong antibacterial activity
Escherichia coli12.5Moderate antibacterial activity
Staphylococcus aureus25Weak antibacterial activity

Case Studies

  • Trimethyltin Complexes : A study evaluated the anticancer potential of various trimethyltin complexes against multiple human cancer cell lines using MTT assays. The results indicated that these complexes exhibited varying degrees of cytotoxicity correlated with their lipophilicity .
  • Biocidal Applications : Another investigation into biocidal applications revealed that organotin derivatives not only possessed antimicrobial properties but also showed potential in protein kinase inhibition and antidiabetic effects .

Properties

Molecular Formula

C46H74S2Sn2

Molecular Weight

928.6 g/mol

IUPAC Name

trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane

InChI

InChI=1S/C40H56S2.6CH3.2Sn/c1-5-9-13-17-23-39(24-18-14-10-6-2)33-21-27-41-37(33)31-30-36-32(29-35(31)39)38-34(22-28-42-38)40(36,25-19-15-11-7-3)26-20-16-12-8-4;;;;;;;;/h21-22,29-30H,5-20,23-26H2,1-4H3;6*1H3;;

InChI Key

GEVYLIJIOKYABS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(C2=CC3=C(C=C2C4=C1C=C(S4)[Sn](C)(C)C)C(C5=C3SC(=C5)[Sn](C)(C)C)(CCCCCC)CCCCCC)CCCCCC

Origin of Product

United States

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